1-Methyl-5-nitro-1H-indole-3-carbonitrile
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Overview
Description
1-Methyl-5-nitro-1H-indole-3-carbonitrile is a compound belonging to the indole family, which is known for its diverse biological and chemical properties. Indole derivatives are significant in various fields, including medicinal chemistry, due to their wide range of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-Methyl-5-nitro-1H-indole-3-carbonitrile typically involves multistep reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure high yield and purity . Industrial production methods may involve large-scale nitration and cyanation processes, optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-Methyl-5-nitro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitro derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino-indole derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles for substitution reactions. Major products formed from these reactions include amino-indole derivatives, hydroxylated products, and other substituted indoles .
Scientific Research Applications
1-Methyl-5-nitro-1H-indole-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Methyl-5-nitro-1H-indole-3-carbonitrile exerts its effects involves interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The cyano group can also participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function . Pathways involved include oxidative stress induction, enzyme inhibition, and disruption of cellular signaling .
Comparison with Similar Compounds
1-Methyl-5-nitro-1H-indole-3-carbonitrile can be compared with other indole derivatives such as 1-methylindole-3-carboxaldehyde and 5-nitroindole. While these compounds share a common indole core, their functional groups confer different chemical reactivities and biological activities . For instance, 1-methylindole-3-carboxaldehyde is more reactive in nucleophilic addition reactions, whereas 5-nitroindole has stronger electron-withdrawing effects, making it more suitable for electrophilic substitution reactions .
Similar compounds include:
- 1-Methylindole-3-carboxaldehyde
- 5-Nitroindole
- 3-Methylindole
- Indole-3-acetonitrile
Properties
Molecular Formula |
C10H7N3O2 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
1-methyl-5-nitroindole-3-carbonitrile |
InChI |
InChI=1S/C10H7N3O2/c1-12-6-7(5-11)9-4-8(13(14)15)2-3-10(9)12/h2-4,6H,1H3 |
InChI Key |
NONOWDPZWAYNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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